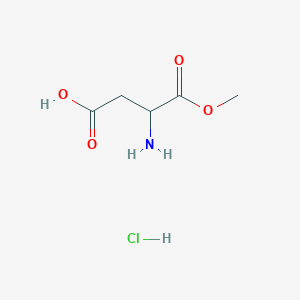

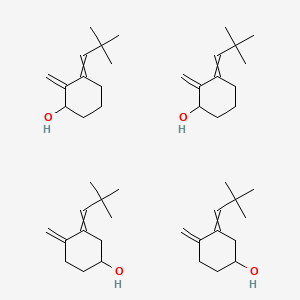

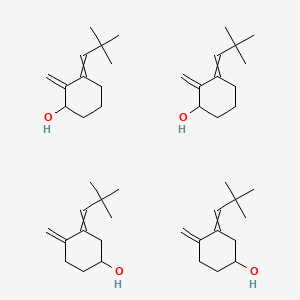

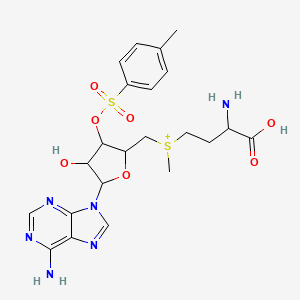

![molecular formula C19H32N4O4 B13386496 2-Amino-5-(diaminomethylideneamino)pentanoic acid;2-[4-(2-methylpropyl)phenyl]propanoic acid](/img/structure/B13386496.png)

2-Amino-5-(diaminomethylideneamino)pentanoic acid;2-[4-(2-methylpropyl)phenyl]propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Amino-5-(diaminomethylideneamino)pentanoic acid: and 2-[4-(2-methylpropyl)phenyl]propanoic acid are two distinct compounds with significant roles in various scientific fields

Preparation Methods

2-Amino-5-(diaminomethylideneamino)pentanoic acid (Arginine):

Synthetic Route: Arginine can be synthesized through the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis.

Reaction Conditions: The reaction typically requires acidic or basic conditions for hydrolysis and is conducted at room temperature.

2-[4-(2-methylpropyl)phenyl]propanoic acid (Ibuprofen):

Synthetic Route: Ibuprofen is synthesized through the Friedel-Crafts acylation of isobutylbenzene with acetic anhydride, followed by hydrolysis and decarboxylation.

Reaction Conditions: The reaction requires a Lewis acid catalyst such as aluminum chloride and is conducted at elevated temperatures.

Arginine:

Fermentation: Industrial production of arginine often involves microbial fermentation using genetically engineered bacteria such as Escherichia coli.

Purification: The fermentation broth is subjected to various purification steps, including filtration, ion exchange chromatography, and crystallization.

Ibuprofen:

Chemical Synthesis: Ibuprofen is produced on an industrial scale through a multi-step chemical synthesis process, starting from isobutylbenzene.

Purification: The crude product is purified through recrystallization and distillation to obtain high-purity ibuprofen.

Chemical Reactions Analysis

2-Amino-5-(diaminomethylideneamino)pentanoic acid (Arginine):

Oxidation: Arginine can undergo oxidation to form ornithine and urea.

Reduction: It can be reduced to form agmatine.

Substitution: Arginine can participate in substitution reactions to form various derivatives.

Common Reagents: Hydrogen peroxide for oxidation, sodium borohydride for reduction, and various alkylating agents for substitution.

Major Products: Ornithine, urea, agmatine, and alkylated arginine derivatives.

2-[4-(2-methylpropyl)phenyl]propanoic acid (Ibuprofen):

Oxidation: Ibuprofen can be oxidized to form hydroxy and keto derivatives.

Reduction: It can be reduced to form alcohol derivatives.

Substitution: Ibuprofen can undergo substitution reactions to form ester and amide derivatives.

Common Reagents: Potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various acylating agents for substitution.

Major Products: Hydroxyibuprofen, ketoibuprofen, ibuprofen esters, and ibuprofen amides.

Scientific Research Applications

2-Amino-5-(diaminomethylideneamino)pentanoic acid (Arginine):

Chemistry: Used as a precursor in the synthesis of various compounds.

Biology: Plays a crucial role in the urea cycle and nitric oxide synthesis.

Medicine: Used as a dietary supplement to improve cardiovascular health and enhance athletic performance.

Industry: Used in the production of cosmetics and food additives.

2-[4-(2-methylpropyl)phenyl]propanoic acid (Ibuprofen):

Chemistry: Used as a model compound in the study of NSAIDs.

Biology: Studied for its effects on inflammation and pain pathways.

Medicine: Widely used as an over-the-counter pain reliever and anti-inflammatory agent.

Industry: Used in the formulation of various pharmaceutical products.

Mechanism of Action

2-Amino-5-(diaminomethylideneamino)pentanoic acid (Arginine):

Mechanism: Arginine is metabolized to nitric oxide, which acts as a vasodilator and helps regulate blood flow.

Molecular Targets: Nitric oxide synthase enzymes.

Pathways: Involved in the urea cycle and nitric oxide synthesis pathways.

2-[4-(2-methylpropyl)phenyl]propanoic acid (Ibuprofen):

Mechanism: Ibuprofen inhibits cyclooxygenase (COX) enzymes, reducing the production of prostaglandins that cause inflammation and pain.

Molecular Targets: COX-1 and COX-2 enzymes.

Pathways: Involved in the arachidonic acid pathway.

Comparison with Similar Compounds

2-Amino-5-(diaminomethylideneamino)pentanoic acid (Arginine):

Similar Compounds: Ornithine, citrulline, lysine.

Uniqueness: Arginine is unique in its ability to produce nitric oxide, which has various physiological effects.

2-[4-(2-methylpropyl)phenyl]propanoic acid (Ibuprofen):

Similar Compounds: Aspirin, naproxen, diclofenac.

Uniqueness: Ibuprofen is known for its balanced efficacy and safety profile, making it one of the most widely used NSAIDs.

Properties

IUPAC Name |

2-amino-5-(diaminomethylideneamino)pentanoic acid;2-[4-(2-methylpropyl)phenyl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2.C6H14N4O2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;7-4(5(11)12)2-1-3-10-6(8)9/h4-7,9-10H,8H2,1-3H3,(H,14,15);4H,1-3,7H2,(H,11,12)(H4,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCCOJNYCFNSJII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)O.C(CC(C(=O)O)N)CN=C(N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

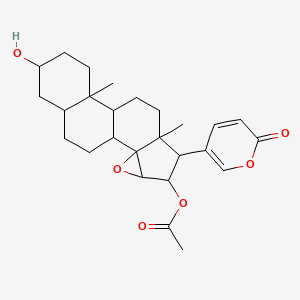

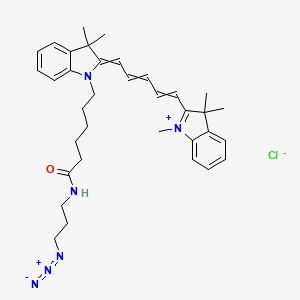

![(7R,7aS)-7-ethyl-3,3-dimethyl-1,6,7,7a-tetrahydropyrrolo[1,2-c]oxazol-5-one](/img/structure/B13386447.png)

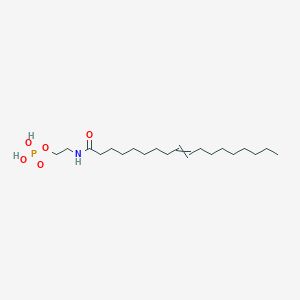

![4-[18-(4-Hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol](/img/structure/B13386461.png)

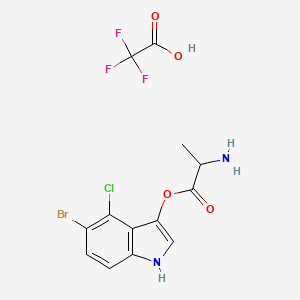

![(3aR,4R,5R,6aS)-4-[(3S,5S)-5-methyl-3-(oxan-2-yloxy)non-1-enyl]-5-(oxan-2-yloxy)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B13386480.png)

![2,2-Dimethyl-4-oxo-3a,5,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrole-6-carboxylic acid](/img/structure/B13386515.png)